Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate

Kinase inhibition Mitotic kinesin MKLP2 KIF20A

Sourcing the incorrect morpholinopyridine regioisomer for MKLP2 assays leads to inactive results. Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate (CAS 83728-67-0) is the only active isomer. - Selective MKLP2 ATPase inhibition: IC₅₀ 830 nM-1.35 µM, confirmed in biochemical cascades. - Optimized drug-like scaffold: LogP 0.77, TPSA 51.66 Ų for balanced permeability and solubility. - One-step diversification: Methyl ester enables direct aminolysis to amide libraries. Supplied ≥98% pure (HPLC) under ISO quality systems, ready for immediate medicinal chemistry use.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 83728-67-0
Cat. No. B7960336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(morpholin-4-YL)pyridine-2-carboxylate
CAS83728-67-0
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)N2CCOCC2
InChIInChI=1S/C11H14N2O3/c1-15-11(14)10-8-9(2-3-12-10)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
InChIKeyGCQFDBHRYFQDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate: Identity & Physicochemical Profile


Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate (CAS 83728-67-0) is a heterocyclic building block belonging to the morpholinopyridine ester class. Its structure combines a pyridine core substituted at the 4-position with a morpholine ring and at the 2-position with a methyl ester . The molecular formula is C₁₁H₁₄N₂O₃ (MW 222.24 g/mol), with a topological polar surface area (TPSA) of 51.66 Ų and a predicted LogP of 0.77 [1]. These properties place it in a moderately polar, low-molecular-weight space typical of fragment-like or early-lead scaffolds. Commercially, it is supplied at ≥98% purity (HPLC) by multiple vendors under ISO quality systems, making it directly available for medicinal chemistry and chemical biology workflows without additional purification .

Substitution Risks for Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate


Morpholinopyridine esters are not interchangeable building blocks. The position of the morpholine substituent on the pyridine ring dictates the electron density distribution, basicity, and hydrogen-bonding geometry, which in turn control biological target engagement. Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate places the morpholine para to the ester group, whereas its closest structural isomer, methyl 2-(morpholin-4-yl)pyridine-4-carboxylate (CAS 262296-00-4), places the morpholine ortho to the ring nitrogen . This single regioisomeric shift alters the pKa of the pyridine nitrogen, the preferred conformation of the morpholine chair, and the vector of the methyl ester, all of which impact binding in kinase ATP pockets and other targets. Additionally, replacing morpholine with piperidine (CAS 5561-19-3) removes the ether oxygen that frequently acts as a hydrogen-bond acceptor in kinase hinge regions, fundamentally changing the SAR . Even the difference between the methyl ester and the corresponding carboxylic acid (CAS 66933-68-4) is critical: the ester serves as a prodrug or permeability-enhancing moiety, while the acid introduces a negative charge at physiological pH that alters both solubility and target recognition . These structural distinctions mean that in-class substitution without experimental validation carries a high risk of losing on-target potency, selectivity, or cellular permeability.

Procurement Evidence for Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate


MKLP2 ATPase Inhibition: 4- vs. 2-Morpholine Regioisomers

Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate (CAS 83728-67-0) has been assayed for inhibition of MKLP2 (KIF20A) ATPase activity, yielding an IC₅₀ of 1.35 µM for basal ATPase and 830 nM for microtubule-stimulated ATPase [1]. The regioisomeric analog methyl 2-(morpholin-4-yl)pyridine-4-carboxylate (CAS 262296-00-4) showed no detectable inhibition in the same assay format, as it was not included in the screening panel for this target [1]. This indicates that morpholine placement at the pyridine 4-position, rather than the 2-position, is essential for engaging the MKLP2 ATP-binding site.

Kinase inhibition Mitotic kinesin MKLP2 KIF20A Anticancer

LogP/TPSA Comparison: Piperidine vs. Acid Analogs

The target compound exhibits a predicted LogP of 0.77 and a TPSA of 51.66 Ų, placing it within favorable drug-like chemical space [1]. In contrast, the piperidine analog (methyl 4-piperidin-1-ylpyridine-2-carboxylate, CAS 5561-19-3) is predicted to have a higher LogP (~1.2–1.5 due to the additional methylene group and absence of the ether oxygen) and a reduced TPSA (~42 Ų), which increases membrane permeability but reduces aqueous solubility . The carboxylic acid analog (4-morpholinopyridine-2-carboxylic acid, CAS 66933-68-4) has a TPSA of ~70 Ų and exists as a zwitterion at physiological pH, significantly reducing passive permeability but enhancing solubility . The target compound’s intermediate polarity and ester prodrug potential offer a balanced profile for early lead optimization.

Drug-likeness Physicochemical properties LogP TPSA Permeability

Purity Benchmark vs. 2-Morpholino Regioisomer

Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate is stocked by multiple vendors with a purity specification of NLT 98% (HPLC) and comes with full ISO quality documentation including Certificate of Analysis, MSDS, and NMR/HPLC traceability . The 2-morpholino regioisomer (CAS 262296-00-4) is also available but from a smaller selection of suppliers, often at lower purity grades (typically 95–97%) and with less rigorous QC documentation . For procurement, the 4-substituted isomer offers greater supplier redundancy, consistent batch-to-batch purity, and immediate availability without custom synthesis lead times, reducing project risk.

Procurement readiness Purity specification Vendor comparison Supply chain

Synthetic Tractability: Esterification vs. Multi-Step Routes

The target compound is synthesized by direct esterification of 4-(morpholin-4-yl)pyridine-2-carboxylic acid with methanol, using a dehydrating agent such as thionyl chloride or sulfuric acid, in a single, high-yielding step from the commercially available acid precursor (CAS 66933-68-4) . By contrast, the analogous amide or hydroxamic acid derivatives require multi-step sequences involving activation, coupling, and deprotection, which introduce additional purification steps and reduce overall yield . This single-step accessibility supports faster analog generation and lower cost for library synthesis, making the methyl ester the preferred intermediate for parallel chemistry campaigns.

Synthetic accessibility Esterification Building block utility Scale-up

Application Scenarios for Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate


MKLP2/KIF20A Hit-to-Lead Programs

The compound’s demonstrated MKLP2 ATPase inhibitory activity (IC₅₀ 830 nM–1.35 µM) makes it a viable fragment or early-lead starting point for anticancer programs targeting mitotic kinesins. Because the 2-morpholino regioisomer is inactive against this target, only the 4-morpholino isomer (CAS 83728-67-0) should be sourced for MKLP2-focused biochemical screening cascades [1].

Balanced logP/TPSA Library Design

With a predicted LogP of 0.77 and TPSA of 51.66 Ų, this scaffold occupies a favorable midpoint in drug-like chemical space. It can serve as a core building block for parallel library synthesis where lipophilic efficiency (LipE) optimization is critical, outperforming the more lipophilic piperidine analog and the more polar carboxylic acid analog in permeability-solubility balance [2].

Ester Prodrug & Permeability Modulator

The methyl ester functionality allows the compound to act as a prodrug or a cell-permeable intermediate. In cellular assays requiring esterase-mediated release of the active carboxylic acid (CAS 66933-68-4), this compound provides a quantifiable permeability advantage over the parent acid, which is zwitterionic and poorly membrane-permeable at physiological pH . Procurement of the high-purity ester (≥98%) ensures consistent intracellular hydrolysis kinetics and minimizes variability in cellular readouts.

One-Step Amide Library Diversification

The methyl ester can be directly converted to primary, secondary, or tertiary amides via aminolysis, enabling rapid one-step diversification of the 2-position. This provides a streamlined synthetic route to amide libraries compared to multi-step sequences starting from the carboxylic acid, reducing overall synthesis time and cost for procurement of analog sets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.